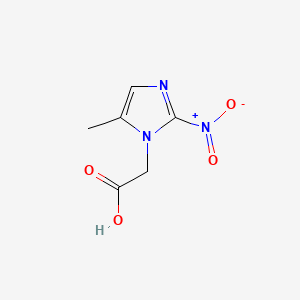
Imidazole-1-acetic acid, 5-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole-1-acetic acid, 5-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-acetic acid, 5-methyl-2-nitro- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions . The Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods are some of the well-known approaches for synthesizing substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: Imidazole-1-acetic acid, 5-methyl-2-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitro group and the imidazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, aryl halides for substitution, and various oxidizing and reducing agents . The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups .
Major Products Formed: The major products formed from these reactions include disubstituted imidazoles and other derivatives with functional groups at specific positions on the imidazole ring .
Scientific Research Applications
Imidazole-1-acetic acid, 5-methyl-2-nitro- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of functional materials and catalysts .
Mechanism of Action
The mechanism of action of imidazole-1-acetic acid, 5-methyl-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other nitroimidazole derivatives such as metronidazole and tinidazole . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness: Imidazole-1-acetic acid, 5-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Biological Activity
Imidazole-1-acetic acid, 5-methyl-2-nitro- is a compound belonging to the nitroimidazole class, which has garnered significant attention due to its diverse biological activities. This article presents an in-depth exploration of its biological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure is characterized by the imidazole ring, a nitro group at the 2-position, and a methyl group at the 5-position. This configuration is crucial for its biological activity, particularly in antimicrobial applications.
Biological Activities
1. Antimicrobial Activity
Nitroimidazoles, including imidazole-1-acetic acid derivatives, are well-known for their antimicrobial properties. The presence of the nitro group is essential for their activity against anaerobic bacteria and protozoa. Research indicates that the mechanism of action involves the reduction of the nitro group to form reactive intermediates that bind to microbial DNA, leading to cell death .
2. Antifungal and Antiparasitic Properties
Studies have shown that derivatives of 5-methyl-2-nitroimidazole exhibit antifungal and antiparasitic activities. For instance, compounds synthesized from this base structure have demonstrated efficacy against various fungal strains and protozoan parasites, such as Trichomonas vaginalis and Giardia lamblia .
3. Anti-inflammatory Effects
Recent investigations into imidazole derivatives have revealed potential anti-inflammatory properties. These compounds may inhibit inflammatory pathways, contributing to their therapeutic potential in treating conditions characterized by excessive inflammation .
Synthesis of Imidazole Derivatives
The synthesis of imidazole-1-acetic acid, 5-methyl-2-nitro-, typically involves several steps including:
- Formation of the Imidazole Ring : Starting from simple precursors like glyoxal and ammonium acetate.
- Nitration : Introducing the nitro group through electrophilic substitution.
- Methylation : Adding a methyl group at the 5-position using methylating agents such as methyl iodide.
The following table summarizes various synthetic routes and their yields:
| Synthesis Route | Yield (%) | Conditions |
|---|---|---|
| Nitration of 5-methylimidazole | 85 | HNO3/H2SO4 mixture |
| Methylation using methyl iodide | 75 | Base-catalyzed reaction |
| Coupling with acetic acid | 90 | Reflux in ethanol |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a higher lipophilicity exhibited enhanced penetration into bacterial membranes, leading to increased efficacy .
Case Study 2: Anti-inflammatory Action
In vitro studies demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory diseases .
Properties
CAS No. |
23571-51-9 |
|---|---|
Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c1-4-2-7-6(9(12)13)8(4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
InChI Key |
XTWAAJAXJLPIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















